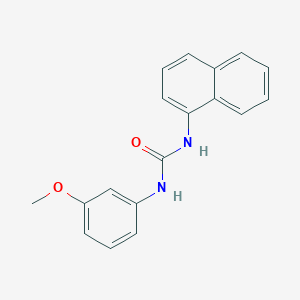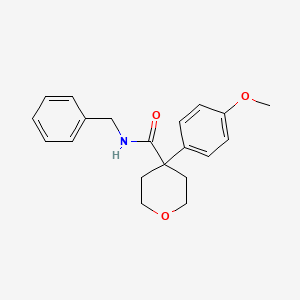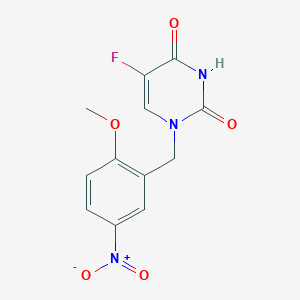![molecular formula C12H11N3O2 B5624621 4,8-dimethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B5624621.png)
4,8-dimethoxy-5H-pyrimido[5,4-b]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"4,8-dimethoxy-5H-pyrimido[5,4-b]indole" belongs to a class of compounds with potential biological and pharmaceutical applications. The core structure, a pyrimido[5,4-b]indole, is of significant interest due to its involvement in various synthetic routes and its relevance in drug discovery.
Synthesis Analysis
The synthesis of "this compound" derivatives involves several key strategies, including palladium-catalyzed amidation and cyclization processes. These methods have enabled the construction of biologically and pharmaceutically active core structures with high yields (Kumar, Rao, & Nagarajan, 2012). Moreover, a novel four-component synthesis using ammonium iodide as the nitrogen source has been developed, highlighting the versatility of synthetic approaches to this compound (Chen et al., 2023).
Molecular Structure Analysis
The molecular structure of pyrimido[5,4-b]indole derivatives has been elucidated through various techniques, including X-ray crystallography. These studies provide insights into the spatial arrangement of atoms and the electronic structure, which are crucial for understanding the chemical reactivity and biological activity of these compounds. For example, the cocrystal structure of a BET inhibitor with a pyrimido[4,5-b]indole core offered a structural basis for its high affinity to BET proteins (Zhao et al., 2017).
Chemical Reactions and Properties
Pyrimido[5,4-b]indole compounds participate in a variety of chemical reactions, showcasing their reactivity and potential for functionalization. For instance, a cascade cyclization process has been utilized for constructing the 5H-pyrimido[5,4-b]indole framework, demonstrating the compound's versatility in synthetic chemistry (Wu et al., 2022).
properties
IUPAC Name |
4,8-dimethoxy-5H-pyrimido[5,4-b]indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-16-7-3-4-9-8(5-7)10-11(15-9)12(17-2)14-6-13-10/h3-6,15H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGPMZSKMKGIEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2N=CN=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{(3R*,4R*)-1-[4-(1H-imidazol-1-yl)butanoyl]-4-[(4-methyl-1-piperazinyl)methyl]-3-pyrrolidinyl}methanol](/img/structure/B5624540.png)
![3,3,8,8-tetramethyl-2,7-dioxaspiro[4.4]nonane-1,6-dione](/img/structure/B5624543.png)
![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-3-piperidin-3-ylbenzamide](/img/structure/B5624548.png)
![(4aR*,8aR*)-7-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-4a-hydroxy-N,N-dimethyloctahydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5624578.png)



![1-(cyclopropylsulfonyl)-4-[4-ethyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5624595.png)
![4-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5624601.png)

![2-(4-fluorophenyl)-N-(3-pyridin-2-ylpropyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5624620.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-5-methyl-1H-imidazole](/img/structure/B5624624.png)
![8-(4-chloro-2-methylbenzoyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5624632.png)
![N-(4-{[(2,3-dimethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5624633.png)